molecular formula C18H11N5 B11764624 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-

Cat. No.: B11764624
M. Wt: 297.3 g/mol
InChI Key: VJHLQFGYWTWTDW-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is characterized by the fusion of an imidazole ring with a phenanthroline moiety, further substituted with a pyridinyl group. The extended conjugation and aromaticity of this structure contribute to its stability and reactivity, making it a valuable scaffold for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- typically involves the condensation of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 3-pyridinecarboxaldehyde in the presence of ammonium acetate in acetic acid yields the desired product . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the 3-pyridinyl group enhances its ability to form stable complexes with metal ions and interact with biological macromolecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H11N5

Molecular Weight

297.3 g/mol

IUPAC Name

2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23)

InChI Key

VJHLQFGYWTWTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5

Origin of Product

United States

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